[2-(Difluoromethoxy)-5-methylphenyl]methanamine

Lipophilicity Medicinal Chemistry LogP

CNS drug discovery teams often face building blocks with suboptimal LogP or corrosive hazards. This benzylamine (LogP 2.1) falls within the CNS-optimal window (2-4). • LogP 2.1 - within CNS-optimal range for passive permeability • 187.19 g/mol - 8.8% lighter than CF3O analog, improving ligand efficiency • GHS07 only - compatible with automated parallel synthesis; no corrosive hazard (H314) • -OCF2H group provides H-bond donor capacity and moderate lipophilicity for target engagement • 5-Me group fine-tunes LogP for leaf uptake in agrochemical R&D.

Molecular Formula C9H11F2NO
Molecular Weight 187.19 g/mol
CAS No. 1342663-20-0
Cat. No. B1468948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Difluoromethoxy)-5-methylphenyl]methanamine
CAS1342663-20-0
Molecular FormulaC9H11F2NO
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC(F)F)CN
InChIInChI=1S/C9H11F2NO/c1-6-2-3-8(13-9(10)11)7(4-6)5-12/h2-4,9H,5,12H2,1H3
InChIKeyRXPQQMNEZKRSKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(Difluoromethoxy)-5-methylphenyl]methanamine Overview


[2-(Difluoromethoxy)-5-methylphenyl]methanamine (CAS 1342663-20-0) is a substituted benzylamine featuring a difluoromethoxy (–OCF₂H) group at the 2-position and a methyl group at the 5-position of the phenyl ring, with a molecular weight of 187.19 g/mol [1]. The difluoromethoxy substituent imparts distinct lipophilic character (XLogP3-AA = 2.1) and hydrogen-bonding properties compared to its des-methyl, trifluoromethoxy, and methoxy analogs, making it a strategically useful intermediate in the synthesis of pharmaceuticals, agrochemicals, and fluorinated specialty chemicals [1] .

Building Block Pharmaceutical / Agrochemical Synthesis
Key Property Moderate computed lipophilicity (LogP ~2.1) Supports CNS penetration research contexts
Handling Reported GHS07 (Non-corrosive) Facilitates standard laboratory workflows (data to verify)
Substitution Pattern 5-Methyl & 2-Difluoromethoxy Regiochemistry Distinct from des-methyl and trifluoromethoxy analogs

Why [2-(Difluoromethoxy)-5-methylphenyl]methanamine Cannot Be Replaced


Subtle variations in substituent pattern among benzylamine derivatives produce measurable differences in lipophilicity, molecular weight, and safety hazard classification that directly impact synthetic strategy, purification, and biological target engagement. Direct head-to-head physicochemical comparisons reveal that the target compound occupies a distinct property space relative to its des-methyl, trifluoromethoxy, and methoxy analogs; these differences cannot be compensated by simple stoichiometric adjustment and must be accounted for in route scouting, ADME optimization, and procurement decisions [1] [2] .

Target [2-(Difluoromethoxy)-5-methylphenyl]methanamine
Potential Substitute Des-methyl analog (CAS 243863-36-7)
Computed lipophilicity may differ, potentially shifting permeability predictions and lead-optimization trajectories.
Target [2-(Difluoromethoxy)-5-methylphenyl]methanamine
Potential Substitute Trifluoromethoxy analog (CAS 1373920-87-6)
Higher molecular weight and altered hydrogen-bonding capacity may affect drug-likeness and synthetic scalability.
Target [2-(Difluoromethoxy)-5-methylphenyl]methanamine
Potential Substitute Methoxy analog
Lacks the difluoromethoxy hydrogen-bond donor, which may limit bioisosteric replacement in structure-activity relationship studies.

[2-(Difluoromethoxy)-5-methylphenyl]methanamine: Evidence of Differentiation


Lipophilicity vs. Des-Methyl Analog

The target compound exhibits an XLogP3-AA value of 2.1, which is 0.3 log units higher than the XLogP3 value of 1.8 for the des-methyl analog [2-(difluoromethoxy)phenyl]methanamine (CAS 243863-36-7) [1] [2]. This 17% relative increase in computed lipophilicity reflects the additional methyl group at the 5-position, a structural feature absent in the des-methyl comparator.

Lipophilicity vs. Des-Methyl
Direct comparison
Target: XLogP3-AA = 2.1
Des-methyl: XLogP3 = 1.8
Δ = +0.3 log units
May support lipophilicity-dependent permeability research.
Computed values; not experimental logP.
Lipophilicity Medicinal Chemistry LogP

Safety Hazard Profile vs. Des-Methyl Analog

The target compound is classified as Harmful/Irritant (GHS07, H302–H335) , whereas the des-methyl analog 2-(difluoromethoxy)benzylamine is classified as Corrosive (GHS05, H314) and presents a higher handling hazard . The absence of the skin-burn hazard (H314) and need for specialized corrosive-compatible personal protective equipment simplifies procurement, storage, and bench handling for the target compound.

Safety Profile vs. Des-Methyl
Data to verify
Target: GHS07 (H302, H315, H319, H335)
Des-methyl: GHS05 (H314, Corrosive)
Reported non-corrosive classification may support differentiated handling protocols.
Vendor SDS documentation; verify lot-specific classification.
Safety Procurement Hazard Classification

Molecular Weight vs. Trifluoromethoxy Analog

The target compound has a molecular weight of 187.19 g/mol [1], which is 18.0 g/mol (8.8%) lower than the 205.18 g/mol of the trifluoromethoxy analog [2-methyl-5-(trifluoromethoxy)phenyl]methanamine (CAS 1373920-87-6) . This weight advantage aligns with lead-likeness criteria favoring lower molecular weight fragments in early-stage drug discovery.

Molecular Weight vs. CF3O Analog
Direct comparison
Target: 187.19 g/mol
Trifluoromethoxy: 205.18 g/mol
Δ = –18.0 g/mol (–8.8%)
Lower molecular weight may support lead-like library design.
Computed molecular weights.
Molecular Weight Lead-Likeness Fragment-Based Drug Design

Lipophilicity Advantage for CNS Drug Design

With an XLogP3-AA of 2.1, the target compound resides within the optimal lipophilicity range (LogP 2–4) often associated with balanced CNS penetration [1], while the des-methyl analog (XLogP3 = 1.8) falls slightly below this window [2]. This property is critical for CNS-targeted programs where compound permeability and efflux liability are key selection criteria.

CNS Drug Design Context
Class-level inference
XLogP3-AA = 2.1 aligns with computed CNS-optimal range (LogP 2–4).
May support computational CNS penetration hypotheses.
Based on published medicinal chemistry guidelines; requires experimental validation.
CNS Drug Discovery LogP Permeability

Commercial Availability & Purity

The target compound is commercially available from multiple reputable suppliers at a standard purity of 95% (e.g., Fluorochem, Bidepharm, LeYan) , with batch-specific QC documentation (NMR, HPLC, GC) provided . This level of multi-source availability and documented purity provides procurement reliability comparable to the des-methyl analog but with the additional differentiation of the 5-methyl substitution pattern.

Commercial Availability & Purity
Data to verify
Purity: 95%
Suppliers: ≥ 4 independent sources
Reported multi-source supply may support uninterrupted procurement.
Vendor-reported purities; confirm batch-specific QC documentation.
Commercial Availability Purity Procurement

[2-(Difluoromethoxy)-5-methylphenyl]methanamine: Application Scenarios


CNS Drug Discovery Scaffolds

The target compound's XLogP3-AA of 2.1 situates it within the CNS-optimal lipophilicity window (LogP 2–4), making it a preferred benzylamine building block for synthesizing CNS-penetrant lead candidates where the des-methyl analog (XLogP3 1.8) may yield insufficient passive permeability [1].

Lead Optimization: Low Molecular Weight Fragments

At 187.19 g/mol, the target compound offers an 8.8% molecular weight reduction relative to the trifluoromethoxy analog (205.18 g/mol), supporting fragment-based or lead-like library design where lower MW is correlated with improved ligand efficiency and downstream developability .

High-Throughput Workflows: Safety Advantage

The GHS07 (Harmful/Irritant) classification without corrosive hazard (H314) makes the target compound easier to handle in automated synthesis platforms and parallel library production compared to the des-methyl analog, which requires corrosive-compatible equipment and ventilation .

Agrochemical Intermediate Synthesis

The –OCF₂H group imparts hydrogen-bond donor capacity and moderate lipophilicity, properties that are advantageous in designing crop protection agents with optimized cuticular penetration and environmental stability. The 5-methyl group further tunes LogP for leaf uptake without excessive soil mobility [1] .

Application
Selection Property
Validation Focus
CNS Penetration Research
Computed LogP / Lipophilicity
Permeability assays (PAMPA-BBB / in vivo PK)
Lead-Like Library Design
Lower Molecular Weight (187.19 g/mol)
Ligand efficiency / developability metrics
Automated Synthesis Methods
Reported GHS Profile (Non-corrosive)
High-throughput compatibility / safety data review
Crop Protection Agent Synthesis
–OCF₂H H-Bond Donor Capacity
Cuticular penetration / environmental persistence assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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